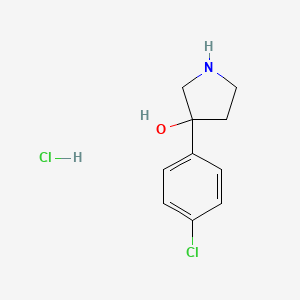

3-(4-Chlorophenyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVQGCMJFBZRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Stereochemical Investigations

Spectroscopic Analysis for Complex Structural Elucidation

Spectroscopic techniques are fundamental to the characterization of 3-(4-Chlorophenyl)pyrrolidin-3-ol, offering a non-destructive means to probe its molecular framework. Each method provides unique and complementary information, which, when combined, allows for a thorough structural assignment.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data.

In ¹H NMR spectra of related pyrrolidine (B122466) compounds, the protons of the pyrrolidine ring typically appear as a series of multiplets in the upfield region, while the aromatic protons of the 4-chlorophenyl group resonate in the downfield aromatic region. The chemical shifts and coupling constants of the pyrrolidine protons are highly sensitive to their stereochemical environment. For instance, in the analogous compound 2-(4-chlorophenyl)-1-phenylpyrrolidine, the pyrrolidine protons appear as multiplets between 1.88 and 4.71 ppm, while the aromatic protons are observed between 6.50 and 7.18 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound is expected to show distinct signals for each of the ten carbon atoms. The carbon atom bearing the hydroxyl group (C3) would appear in the range of 60-80 ppm, characteristic of an alcohol. The carbons of the 4-chlorophenyl ring would resonate in the aromatic region (typically 110-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. For comparison, the ¹³C NMR spectrum of 2-(4-chlorophenyl)-1-phenylpyrrolidine shows signals for the pyrrolidine carbons between 23.2 and 62.5 ppm and the aromatic carbons between 112.5 and 147.1 ppm. rsc.org

Table 1: Representative NMR Data for a Related Pyrrolidine Compound

| Nucleus | Chemical Shift (ppm) Range | Compound |

|---|---|---|

| ¹H | 1.88 - 4.71 (pyrrolidine), 6.50 - 7.18 (aromatic) | 2-(4-chlorophenyl)-1-phenylpyrrolidine rsc.org |

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₂ClNO), the expected monoisotopic mass is approximately 197.06 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or cleavage of the pyrrolidine ring. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment ions, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Infrared and Ultraviolet-Visible Spectroscopies in Research

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would likely appear in a similar region, around 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibration of the chlorophenyl group typically appears in the fingerprint region, below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 4-chlorophenyl chromophore in this compound is expected to give rise to characteristic absorption bands in the UV region, typically around 220-280 nm, corresponding to π→π* transitions of the aromatic ring.

Single Crystal X-Ray Diffraction (XRD) for Definitive Structural Assignment

Single-crystal X-ray diffraction (XRD) is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a suitable single crystal would allow for the definitive assignment of the relative stereochemistry of the substituents on the pyrrolidine ring. The crystal structure would reveal the conformation of the pyrrolidine ring and the orientation of the 4-chlorophenyl and hydroxyl groups. In a study of a related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, single-crystal XRD was used to establish its molecular structure unambiguously. mdpi.com This highlights the utility of the technique for complex molecules containing a chlorophenyl moiety.

Chiral Analysis and Enantiomeric Purity Determination

The C3 carbon atom of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The separation and analysis of these enantiomers are crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique used for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have been shown to be effective for the separation of a wide range of chiral compounds, including those containing pyrrolidine rings. nih.gov The development of a successful chiral HPLC method would allow for the determination of the enantiomeric purity of a given sample of this compound.

Conformational Analysis and Molecular Geometry Studies

The pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. The specific conformation of the ring in this compound will be influenced by the steric and electronic effects of the 4-chlorophenyl and hydroxyl substituents. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the different possible conformations and predict their relative energies. These theoretical studies, in conjunction with experimental data from NMR (e.g., through-space correlations from NOESY experiments) and XRD, can provide a detailed understanding of the preferred molecular geometry of the compound in solution and in the solid state. Studies on similar pyrrolidine-containing molecules have successfully used a combination of experimental and theoretical methods to elucidate their conformational preferences. chemicalbook.com

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environment, connectivity, and stereochemistry |

| ¹³C NMR | Carbon skeleton and functional groups |

| Mass Spectrometry | Molecular weight and elemental composition |

| Infrared Spectroscopy | Presence of functional groups (e.g., -OH, -NH) |

| UV-Vis Spectroscopy | Electronic transitions of chromophores |

| X-Ray Diffraction | Definitive 3D structure, bond lengths, and angles |

| Chiral HPLC | Separation and quantification of enantiomers |

Computational and Theoretical Studies of 3 4 Chlorophenyl Pyrrolidin 3 Ol Analogs

Quantum Chemical Calculations (DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules like 3-(4-chlorophenyl)pyrrolidin-3-ol. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Descriptors

DFT calculations are employed to optimize the molecular geometry of this compound and its analogs, determining the most stable three-dimensional conformation. From this optimized structure, key electronic properties and reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties for an Analog Series This table is illustrative, based on typical findings for similar small molecules.

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-(phenyl)pyrrolidin-3-ol | -6.2 | -0.8 | 5.4 |

| This compound | -6.4 | -1.1 | 5.3 |

| 3-(4-fluorophenyl)pyrrolidin-3-ol | -6.3 | -1.0 | 5.3 |

Charge Transfer and Delocalization Properties

The electronic distribution within this compound is a key determinant of its interaction with other molecules. The electronegative chlorine atom on the phenyl ring creates a dipole moment, influencing intermolecular interactions. Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, can quantify charge transfer between different parts of the molecule and describe the delocalization of electron density.

These analyses reveal how the electron density is shared between the aromatic ring, the pyrrolidine (B122466) ring, and the hydroxyl group. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound and its analogs, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Studies on similar pyrrolidine and pyrrole-based structures have successfully used molecular docking to predict binding modes. researchgate.netnih.gov For example, docking simulations of pyrrolo[3,4-c]pyrrole (B14788784) derivatives into the active sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes helped to rationalize their inhibitory activity. nih.gov These studies typically identify key interactions such as hydrogen bonds between the ligand's hydroxyl or amine groups and amino acid residues in the target's active site, as well as hydrophobic interactions involving the chlorophenyl ring. The results can guide the design of new analogs with improved binding affinity and selectivity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationships (QSAR)

SAR and QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure of this compound and observing the resulting changes in activity, researchers can build predictive models.

For instance, research on factor Xa inhibitors identified 4-chloro-3-aniline as a potent mimic of benzamidine, a common pharmacophore, highlighting the importance of the chlorophenyl group in activity. nih.gov SAR studies on related compounds have shown that modifications to the aryl ring or the piperazinyl fragment can significantly impact analgesic and anti-inflammatory activities. nih.gov

QSAR models take this a step further by creating mathematical equations that relate physicochemical properties (descriptors) of the molecules to their activity. These descriptors can include steric (size, shape), electronic (charge distribution), and hydrophobic parameters. A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

While molecular docking provides a static snapshot of a ligand in a receptor's binding site, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of every atom in the ligand-receptor complex over time, providing a more realistic representation of the binding process.

MD simulations are used to assess the stability of the docked pose, revealing whether the ligand remains securely bound or if it is unstable and likely to dissociate. These simulations also allow for extensive conformational sampling, exploring the different shapes the flexible pyrrolidine ring can adopt and how these conformations influence binding. By analyzing the trajectory of the simulation, researchers can map the entire binding pathway and calculate the free energy of binding, a more rigorous predictor of affinity than docking scores alone.

In Silico Prediction of Metabolic Pathways (excluding human clinical metabolism)

In silico tools can predict the likely metabolic fate of a compound by identifying which sites on the molecule are most susceptible to modification by metabolic enzymes, such as the cytochrome P450 (CYP) family. These predictions are valuable for early-stage drug discovery, helping to identify potentially reactive or unstable metabolites.

For compounds containing a chlorophenyl group, predictions often point to hydroxylation of the aromatic ring as a primary metabolic route. The pyrrolidine ring can also be a target for oxidation. Studies on related compounds, like 4-Cl-PVP, have used in silico software to predict numerous potential metabolites resulting from reactions like hydroxylation, dihydroxylation, and N-dealkylation. nih.gov Similarly, computational tools like SwissADME can predict which specific CYP isozymes (e.g., CYP2C9, CYP2C19, CYP3A4) are likely to be inhibited by a given molecule, which is crucial for anticipating drug-drug interactions. researchgate.net

Table 2: Common In Silico Metabolic Predictions for Aromatic and Pyrrolidine Structures

| Metabolic Reaction | Potential Site on this compound | Predicted Metabolite Type |

|---|---|---|

| Aromatic Hydroxylation | Phenyl ring (ortho or meta to chlorine) | Hydroxy-chlorophenyl derivative |

| N-Dealkylation | Not applicable (secondary amine) | - |

| Oxidation | Carbon adjacent to nitrogen in pyrrolidine ring | Lactam derivative |

Investigation of Molecular Interactions and Pre Clinical Mechanistic Pharmacology

Receptor Binding Affinity and Selectivity Profiling (In Vitro Assays)

In vitro assays are fundamental to characterizing the pharmacological profile of a compound, determining its affinity and selectivity for various biological targets. The following subsections outline the known interactions of 3-(4-Chlorophenyl)pyrrolidin-3-ol with key receptor systems implicated in neuropsychiatric and physiological processes.

Comprehensive in vitro binding assays using cloned human dopamine (B1211576) D2 and D4 receptors are essential for determining a compound's potential dopaminergic activity. Such studies help elucidate whether a compound acts as an agonist, antagonist, or modulator at these sites, which are critical targets for antipsychotic medications. nih.govtocris.com While extensive research has been conducted on various ligands for D2 and D4 receptors, specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at these subtypes are not detailed in the currently available scientific literature.

The serotonin (B10506) system, with its diverse array of receptor subtypes, is a primary target for drugs treating depression, anxiety, and other mood disorders. nih.govnih.gov Characterizing a compound's interaction with various 5-HT receptors is crucial for predicting its therapeutic potential and possible side effects. acnp.org Radioligand binding assays are typically employed to determine affinities for subtypes such as 5-HT1A, 5-HT2A, and others. researchgate.netselleckchem.com At present, specific binding affinity data for this compound across the spectrum of serotonin receptor subtypes have not been reported in published research.

The cannabinoid CB1 receptor features an allosteric binding site, which can be targeted by small molecules to modulate the effects of endogenous cannabinoids. nih.govnih.gov This mechanism offers a sophisticated alternative to direct agonism or antagonism. iu.edu Studies involving equilibrium binding assays and dissociation kinetics are used to identify and characterize allosteric modulators. nih.gov However, investigations into the potential allosteric modulatory activity of this compound at the CB1 receptor have not been documented in the available literature.

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and a significant target for anti-obesity therapeutics. frontiersin.orgmdpi.com The binding of novel ligands to MC4R is typically assessed through competitive binding assays against known radiolabeled ligands to determine their affinity. nih.govnih.gov There is currently no published data characterizing the binding of this compound to the MC4R.

The μ-opioid receptor (MOR) is the primary target for opioid analgesics. mdpi.compainphysicianjournal.com Understanding a compound's affinity for this receptor is vital for assessing its potential analgesic or opioid-related side effects. nih.gov Binding assays for MOR are well-established in pharmacological profiling. semanticscholar.org To date, specific data on the interaction and binding affinity of this compound with the μ-opioid receptor are not available in the scientific literature.

Enzyme Inhibition and Activation Studies (In Vitro)

While direct enzymatic studies on this compound are not available, research on the closely related structural analog, 3-(p-chlorophenyl)pyrrolidine, provides insight into potential metabolic pathways. In vitro studies using rat liver and brain homogenates revealed that this analog undergoes extensive metabolism. nih.gov

The primary metabolic transformations involve alpha-oxidation of the pyrrolidine (B122466) ring, mediated by enzymes such as Cytochrome P-450 and Monoamine Oxidase. nih.gov This process leads to the formation of two distinct pairs of metabolites: lactams and amino acids. Specifically, the metabolic products identified were 4-amino-3-(p-chlorophenyl)butanoic acid (a baclofen (B1667701) metabolite) and 3-(p-chlorophenyl)pyrrolidin-2-one, among others. nih.gov In liver homogenates, the production of lactam metabolites was significantly higher (approximately 100-fold) than that of amino acid metabolites. In contrast, brain homogenates produced both metabolite types in similar quantities, suggesting tissue-specific differences in enzymatic activity. nih.gov These findings indicate that the pyrrolidine structure is a substrate for significant enzymatic conversion.

| Metabolite Type | Specific Metabolite | Relative Formation in Liver | Relative Formation in Brain |

| Amino Acid | 4-amino-3-(p-chlorophenyl)butanoic acid (baclofen) | Low | Similar to Lactam |

| Amino Acid | 4-amino-2-(p-chlorophenyl)butanoic acid | Low | Similar to Lactam |

| Lactam | 4-(p-chlorophenyl)pyrrolidin-2-one | High (~100x Amino Acid) | Similar to Amino Acid |

| Lactam | 3-(p-chlorophenyl)pyrrolidin-2-one | High (~100x Amino Acid) | Similar to Amino Acid |

Ligand-Target Interaction Site Mapping and Binding Mode Analysis

While specific molecular modeling studies for this compound are not extensively available in the public domain, analysis of its structural analogs, particularly those with activity at dopamine and sigma receptors, provides insights into its potential binding modes. The key structural features of this compound, namely the pyrrolidin-3-ol core, the 4-chlorophenyl group, and the tertiary amine, are crucial for its interactions with target receptors.

For related compounds, such as analogs of haloperidol (B65202) that share the 4-chlorophenyl moiety, molecular docking studies have been employed to elucidate their binding at receptors like the sigma-1 (S1R) and sigma-2 (S2R) receptors. These studies suggest that the 4-fluorophenylbutanone portion, often attached to the pyrrolidine nitrogen in active analogs, occupies a primary hydrophobic pocket within the receptor. The carbonyl group in this moiety typically acts as a hydrogen bond acceptor. The basic nitrogen of the core scaffold is essential for forming ionic interactions with acidic residues in the binding site.

The 4-chlorophenyl group itself is a critical pharmacophoric element. In a series of dopamine D4 receptor antagonists, the presence and position of the chloro-substituent on the phenyl ring significantly influence binding affinity. Computational studies, such as Comparative Molecular Field Analysis (CoMFA), on D4 antagonists have highlighted the importance of the electrostatic and steric fields generated by this group for optimal receptor interaction. It is proposed that the 4-chlorophenyl group of this compound and its derivatives likely engages in hydrophobic and halogen-specific interactions within a complementary pocket of the target receptor.

| Feature | Predicted Interaction | Receptor Residue Type (Hypothetical) |

| Pyrrolidine Nitrogen | Ionic Interaction / Hydrogen Bond | Aspartic Acid (Asp) |

| 4-Chlorophenyl Group | Hydrophobic Interaction / Halogen Bond | Phenylalanine (Phe), Leucine (Leu), Tyrosine (Tyr) |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

Elucidation of Proposed Molecular Mechanisms of Action (Non-Human Cellular Models)

The molecular mechanisms of action for derivatives of this compound have been investigated in non-human cellular models, primarily focusing on their effects on G-protein coupled receptors (GPCRs) such as the dopamine D4 receptor. These studies typically utilize recombinant cell lines, such as Human Embryonic Kidney (HEK293) cells, that are engineered to express the specific receptor of interest.

One of the primary signaling pathways modulated by D2-like dopamine receptors, including the D4 subtype, is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays in D4 receptor-expressing cell lines have been used to characterize the activity of ligands. In these assays, cells are stimulated with forskolin (B1673556) to increase cAMP production, and the ability of a test compound to inhibit this increase is measured. For some analogs, a dose-dependent inhibition of forskolin-stimulated cAMP accumulation is observed, indicating agonistic activity at the D4 receptor.

Another important signaling pathway for many GPCRs involves the recruitment of β-arrestin proteins. Ligand binding to the receptor can trigger a conformational change that promotes the binding of β-arrestin, leading to receptor desensitization, internalization, and initiation of distinct signaling cascades. β-arrestin recruitment assays, often employing bioluminescence resonance energy transfer (BRET) or enzyme complementation techniques, are used to quantify this effect. Studies on D4 receptor ligands with structures related to this compound have demonstrated their ability to induce β-arrestin recruitment in a concentration-dependent manner.

The functional profile of a ligand can be complex, with some compounds acting as full agonists, partial agonists, or antagonists in these cellular assays. For instance, a compound might show partial agonism in a cAMP assay while acting as a full antagonist in a β-arrestin recruitment assay, a phenomenon known as functional selectivity or biased agonism. This suggests that the ligand stabilizes distinct receptor conformations that preferentially couple to different downstream signaling pathways.

| Assay Type | Cell Model | Measured Effect | Implied Mechanism |

| cAMP Accumulation Assay | HEK293 cells expressing D4 receptor | Inhibition of forskolin-stimulated cAMP | Gαi/o-coupled receptor agonism |

| β-Arrestin Recruitment Assay | CHO-K1 cells expressing D4 receptor and β-arrestin fusion proteins | Ligand-induced protein-protein interaction | Receptor desensitization and signaling |

Stereochemical Impact on Molecular Recognition and Activity

The stereochemistry of this compound and its derivatives plays a pivotal role in their molecular recognition by and activity at biological targets. The chiral center at the 3-position of the pyrrolidine ring means that the compound can exist as two enantiomers, (R) and (S), which can exhibit significantly different pharmacological properties.

A notable example is the pyrrolidine analog of haloperidol, 4-{3-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl}-1-(4-fluorophenyl)butan-1-one. Enantiomeric separation of the racemic mixture and subsequent binding studies have revealed that the majority of the binding affinity at dopamine and serotonin receptors resides in the (+)-isomer. researchgate.net This enantiomer is referred to as the eutomer (the more active enantiomer), while the (-)-isomer is the distomer (the less active enantiomer).

Further pharmacological evaluation of the eutomer, designated as (+)-SYA 09, has demonstrated its higher affinity for the dopamine D4 receptor subtype compared to the D2 subtype. researchgate.net The binding affinity (Ki) of (+)-SYA 09 for the D4 receptor is 3.6 nM, whereas for the D2 receptor, it is 51.1 nM, resulting in a 14.2-fold selectivity for the D4 receptor. researchgate.net This stereoselectivity underscores the importance of the three-dimensional arrangement of the pharmacophoric groups for optimal interaction with the chiral environment of the receptor's binding site. The specific spatial orientation of the 4-chlorophenyl group and the hydroxyl group in the (+)-enantiomer is likely responsible for its enhanced affinity, allowing for more favorable interactions with complementary residues within the receptor.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| (+)-SYA 09 (Eutomer) | Dopamine D2 | 51.1 researchgate.net |

| Dopamine D4 | 3.6 researchgate.net |

Exploration of Diverse Biological Activities in Research Models

Antimicrobial Activity Studies (In Vitro)

The pyrrolidine (B122466) ring is a common motif in a variety of natural and synthetic compounds that exhibit antimicrobial properties. nih.gov Studies on derivatives of this scaffold have demonstrated efficacy against both bacterial and fungal pathogens.

While specific data on the antibacterial activity of 3-(4-Chlorophenyl)pyrrolidin-3-ol is not extensively documented, research on analogous structures, such as 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives, has shown promising results against a range of pathogenic bacteria. nih.gov One particular tetracyclic triazine analog demonstrated significant antibiotic activity against various drug-resistant Staphylococcus aureus strains, as well as against Mycobacterium tuberculosis and Bacillus anthracis, at concentrations that were not toxic to mammalian cells. nih.gov The antibacterial activities of these related compounds suggest that the pyrrolidine scaffold can be a crucial component for developing new antibacterial agents. nih.gov

Furthermore, investigations into 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives have also revealed potent antimicrobial activities. nih.gov These findings indicate that the inclusion of a 4-chlorophenyl group, a key feature of the compound , can contribute positively to antibacterial efficacy.

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives | Drug-resistant Staphylococcus aureus | Promising antibiotic activity | nih.gov |

| 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives | Mycobacterium tuberculosis | Active | nih.gov |

| 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives | Bacillus anthracis | Active | nih.gov |

| 3-(4-chlorophenyl)-4-substituted pyrazole derivatives | Gram-positive and Gram-negative organisms | Good to excellent antimicrobial activity | nih.gov |

Similar to the antibacterial studies, the direct antifungal activity of this compound has not been a primary focus of published research. However, the broader class of pyrrolidine derivatives has been investigated for its potential to combat fungal pathogens. For instance, certain pyrrolizidine (B1209537) derivatives have demonstrated mild to strong effects against fungi such as Penicillium chrysogenum. nih.gov Specifically, compounds like lasiocarpine (B1674526) and 7-angeloyl heliotrine (B1673042) have shown significant activity. nih.gov

Additionally, studies on 3-(4-chlorophenyl)-4-substituted pyrazoles have demonstrated that this structural motif can yield compounds with good to excellent antifungal activity against pathogenic fungal strains. nih.gov This suggests that the 4-chlorophenyl group in this compound could be a favorable feature for antifungal potential.

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Pyrrolizidine derivatives (e.g., Lasiocarpine, 7-angeloyl heliotrine) | Penicillium chrysogenum | Significant activity | nih.gov |

| 3-(4-chlorophenyl)-4-substituted pyrazole derivatives | Pathogenic fungi | Good to excellent antifungal activity | nih.gov |

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

The pyrrolidine scaffold is a key structural element in a multitude of compounds with demonstrated anticancer properties. nih.gov Research into polysubstituted pyrrolidines has identified derivatives with significant inhibitory effects on the proliferation of various cancer cell lines. nih.gov For example, certain pyrrolidine derivatives have shown good proliferation inhibitory effects toward 10 different cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov

Derivatives of 5-chloro-indole-2-carboxylate containing a pyrrolidine moiety have also exhibited potent antiproliferative activity. nih.gov Specifically, a compound with a para-pyrrolidin-1-yl substitution on a phenyl group was the second most active antiproliferative agent in its series, with a GI₅₀ value of 31 nM. nih.gov This highlights the potential of the substituted phenyl-pyrrolidine combination in designing effective anticancer agents.

| Compound Class | Cancer Cell Lines | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Polysubstituted pyrrolidines (e.g., 3h, 3k) | 10 cancer cell lines including HCT116 and HL60 | IC₅₀ values from 2.9 to 16 μM | nih.gov |

| 5-Chloro-indole-2-carboxylate derivative (with p-pyrrolidin-1-yl) | LOX-IMVI melanoma, MCF-7 | GI₅₀ = 31 nM, IC₅₀ = 32 nM (MCF-7) | nih.gov |

The mechanisms through which pyrrolidine derivatives exert their antiproliferative effects are varied and depend on the specific substitutions on the pyrrolidine ring. nih.gov For some polysubstituted pyrrolidines, the mechanism involves inducing cell cycle arrest at the G0/G1 phase and promoting time- and dose-dependent cellular apoptosis in cancer cells. nih.gov While specific studies on ROS production or ATP synthesis inhibition by this compound are not available, research on related structures provides some clues. For instance, the antiproliferative activity of some new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives has been linked to the interference with signaling pathways, such as those involving Src tyrosine kinase and MAPKs (ERK1-2), rather than direct receptor blockage. nih.gov

Other In Vitro Biological Assay Development for Compound Screening

The development of efficient in vitro screening methods is crucial for the discovery of new biologically active compounds. For pyrrolidine-based structures, various assays are employed to evaluate their therapeutic potential. A common approach involves high-throughput screening using cancer cell lines to assess cytotoxicity and antiproliferative effects. nih.gov Dihydrofolate reductase (DHFR) is another important target for anticancer and antimicrobial therapies, and in vitro assays to evaluate the inhibitory potential of novel pyrrolidine derivatives against this enzyme have been developed. rsc.orgrsc.org These assays are instrumental in identifying lead compounds for further development.

Structure-Activity Relationship Analysis for Biological Activity

The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of the substituents on the pyrrolidine ring. nih.govnih.gov For the target compound, this compound, several structural features are noteworthy.

The pyrrolidine ring itself serves as a versatile scaffold that allows for three-dimensional diversity, which is beneficial for interaction with biological targets. nih.gov The nitrogen atom in the pyrrolidine ring imparts basicity and is a key point for substitution, which can significantly influence the compound's properties. nih.gov

The 4-chlorophenyl group at the 3-position is a common feature in many biologically active molecules. The chlorine atom, being a halogen, can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes and interact with target proteins. Studies on related compounds, such as 3-(4-chlorophenyl)-4-substituted pyrazoles, have shown that this group can contribute to potent antimicrobial activity. nih.gov

The hydroxyl group at the 3-position introduces a polar functional group that can participate in hydrogen bonding interactions with biological targets. This can be crucial for the binding affinity and specificity of the compound. In a study of 3-O-substituted-3',4'-dimethoxyflavonols, the introduction of an amino group at the 3-OH position through a linker was found to substantially improve antiproliferative potency in prostate cancer cell models. nih.gov This suggests that modifications at the 3-hydroxyl position of the pyrrolidine ring could be a viable strategy for enhancing biological activity.

Advanced Analytical Research Methodologies for 3 4 Chlorophenyl Pyrrolidin 3 Ol in Complex Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 3-(4-Chlorophenyl)pyrrolidin-3-ol from impurities, related compounds, or complex biological matrix components. The choice between liquid and gas chromatography hinges on the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantification of this compound due to the compound's polarity and thermal sensitivity. The presence of a hydroxyl group and a tertiary amine in the pyrrolidine (B122466) ring, combined with the chlorophenyl moiety, allows for effective separation using reversed-phase chromatography.

A typical HPLC method would involve a C18 or a phenyl-hexyl column to leverage both hydrophobic and π-π interactions for optimal separation. The chlorophenyl group provides a strong chromophore, making UV detection a straightforward and sensitive choice. youtube.com Detection is commonly performed at a wavelength around 225-230 nm, corresponding to the absorbance maximum of the chlorophenyl moiety. researchgate.net For chiral analysis, specialized chiral stationary phases, such as those based on amylose (B160209) or cellulose (B213188) derivatives, would be necessary to resolve the enantiomers. researchgate.netlsmu.ltepa.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value/Type | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides robust hydrophobic retention and separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid | Organic modifier for elution control; acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV-Vis at 228 nm | Wavelength for maximum absorbance of the chlorophenyl group. youtube.comresearchgate.net |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

For trace-level detection and confirmation in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and structural information. However, direct analysis of this compound by GC is challenging due to its polarity and low volatility, stemming from the hydroxyl and amine functional groups. youtube.com These properties can lead to poor peak shape and thermal degradation in the hot GC injector. researchgate.net

To overcome these limitations, chemical derivatization is essential. youtube.com This process involves reacting the analyte with a specific reagent to replace active hydrogens with non-polar, thermally stable groups. youtube.com A common and effective method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to convert the polar -OH and -NH groups into trimethylsilyl (B98337) (TMS) ethers and amines, respectively. youtube.com This transformation significantly increases the compound's volatility and thermal stability, making it amenable to GC analysis. youtube.com

Following separation on a suitable capillary column (e.g., a 5% phenyl-polysiloxane), the derivatized analyte is ionized (typically via electron ionization) and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. For trace quantification, selected ion monitoring (SIM) can be employed, where the instrument is set to detect only specific, characteristic fragment ions, dramatically enhancing sensitivity and selectivity. researchgate.net

Table 2: Representative GC-MS Method with Derivatization

| Step | Parameter | Description |

| Derivatization | Reagent: MSTFA | Silylating agent that replaces active hydrogens on -OH and -NH groups to increase volatility. youtube.com |

| Procedure: Heat at 70°C for 30 min | Ensures complete reaction to form the TMS-derivative. | |

| GC System | Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, low-polarity column suitable for a wide range of derivatized compounds. |

| Inlet Temperature: 280 °C | High enough to ensure rapid volatilization of the derivatized analyte. | |

| Carrier Gas: Helium, 1.2 mL/min | Inert carrier gas for transporting the analyte through the column. | |

| MS System | Ionization Mode: Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Acquisition Mode: Selected Ion Monitoring (SIM) | For trace quantification, monitoring specific m/z values increases sensitivity. |

Spectroscopic Quantification Methods for Research Samples

In addition to chromatography, spectroscopic methods provide a rapid means for quantification, especially in purified research samples or simple solution-based assays.

UV-Visible spectroscopy is a highly accessible method for quantifying this compound in solution. The compound's chlorophenyl ring acts as a chromophore, absorbing UV light at a characteristic wavelength (λmax), typically around 228 nm. researchgate.net According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. This method is fast and non-destructive but can be susceptible to interference from other UV-absorbing compounds in the sample matrix. youtube.com

Table 3: Example Data for UV-Vis Spectroscopic Quantification

| Standard Concentration (µg/mL) | Absorbance at 228 nm |

| 1.0 | 0.085 |

| 2.5 | 0.212 |

| 5.0 | 0.425 |

| 10.0 | 0.850 |

| 20.0 | 1.700 |

This data can be used to generate a linear regression equation (y = mx + c) for calculating unknown concentrations.

Method Validation for Research Applications (e.g., in vitro assay quantification)

To ensure that an analytical method provides reliable and accurate data for its intended purpose, it must be validated. For research applications, such as quantifying this compound in samples from in vitro assays (e.g., cell culture media, microsomal incubations), method validation demonstrates the procedure's suitability and performance. Key validation parameters include linearity, accuracy, precision, and the limits of detection and quantification.

Linearity: This confirms the method's ability to produce results that are directly proportional to the analyte concentration within a given range. It is assessed by analyzing a series of standards and is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, ideally >0.99. nih.gov

Accuracy: This measures the closeness of the experimental value to the true value. It is determined by spiking a blank matrix (e.g., cell lysate) with a known amount of the analyte and calculating the percent recovery.

Precision: This expresses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.gov The LOQ is particularly critical for studies involving low concentrations of the compound.

Table 4: Typical Method Validation Acceptance Criteria for an In Vitro Bioanalytical Assay

| Parameter | Acceptance Criterion | Purpose |

| Linearity (R²) | ≥ 0.99 | Ensures a proportional response across the quantification range. |

| Accuracy | 85-115% Recovery | Confirms the method measures the correct amount. |

| Precision (%RSD) | ≤ 15% | Demonstrates low variability in repeated measurements. |

| LOQ Accuracy & Precision | 80-120% Recovery; ≤ 20% RSD | Ensures reliability at the lowest reportable concentration. |

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 3-(4-Chlorophenyl)pyrrolidin-3-ol

Direct research exclusively focused on this compound is limited in publicly available literature. However, significant insights can be drawn from studies on structurally related 3-aryl-pyrrolidinol and 3-aryl-pyrrolidine compounds. The pyrrolidine (B122466) ring is a highly valued scaffold in drug discovery, known for its three-dimensional structure which is advantageous for exploring pharmacophore space. nih.govnih.gov

Research on analogous compounds suggests that the 3-aryl-pyrrolidinol core is a key pharmacophore with potential biological activities. For instance, a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have been synthesized and evaluated as novel androgen receptor (AR) antagonists for the potential treatment of castration-resistant prostate cancer. nih.gov In these studies, the stereochemistry of the pyrrolidine ring and the nature of the aryl group were found to be critical for biological activity. nih.gov Specifically, the (2S,3R) configuration of the pyrrolidine ring was shown to be favorable for AR antagonistic activity. nih.gov

Furthermore, the metabolism of structurally similar compounds like 3-(p-chlorophenyl)pyrrolidine has been investigated, revealing that it undergoes α-oxidation to form corresponding lactam and amino acid metabolites. nih.gov This metabolic pathway could be relevant for the in vivo disposition of this compound. The presence of the 4-chlorophenyl group is common in various biologically active molecules, often contributing to desired pharmacokinetic properties or target interactions. nih.govnih.govscielo.br

Identification of Knowledge Gaps and Emerging Research Questions

The primary knowledge gap is the lack of specific biological characterization of this compound. While its synthesis is feasible through established chemical routes, its pharmacological profile remains largely unexplored. Key research questions that emerge include:

What are the specific molecular targets of this compound?

Does the presence of the 3-hydroxyl group, in combination with the 4-chlorophenyl substituent, confer any unique biological activities compared to other 3-aryl-pyrrolidines?

What is the stereochemistry of this compound, and how do different stereoisomers affect its biological activity?

What are the metabolic pathways and pharmacokinetic profile of this specific compound in vitro and in vivo?

Could this compound serve as a precursor or intermediate for the synthesis of more complex and potent therapeutic agents? For example, derivatives of 3-pyrrolidinol (B147423) are used as precursors in the synthesis of various drugs. mdpi.com

Potential for Further Chemical Probe Development and Scaffold Exploration

The 3-aryl-pyrrolidinol scaffold holds considerable promise for the development of novel chemical probes and as a template for further medicinal chemistry exploration. The versatility of the pyrrolidine ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. nih.gov

Future research could focus on creating a library of derivatives based on the this compound structure. Modifications could include:

N-substitution: Introducing various substituents on the pyrrolidine nitrogen to modulate properties like solubility, cell permeability, and target engagement.

Stereochemical control: Synthesizing and isolating specific stereoisomers to investigate structure-activity relationships (SAR). The stereoselective synthesis of related 3,4-dihydroxypyrrolidine derivatives has been successfully achieved, indicating that similar strategies could be applied here. nih.gov

Aryl group modification: Replacing the 4-chlorophenyl group with other substituted aryl or heteroaryl rings to explore the impact on target selectivity and potency.

Such a library of compounds could be screened against a wide range of biological targets, including enzymes like monoacylglycerol lipase (B570770) (MAGL), for which other complex pyrrolidine derivatives have shown inhibitory activity, and receptors such as the androgen receptor. nih.govnih.gov The development of potent and selective probes from this scaffold could help in elucidating the function of new biological targets and validating them for therapeutic intervention.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for synthesis steps involving volatile intermediates (e.g., diazomethane) .

- Spill management : Absorb with diatomite or sand; avoid water to prevent groundwater contamination .

- Exposure limits : Adhere to PAC-1 (2.1 mg/m³) for airborne exposure; monitor with real-time gas sensors .

How can researchers resolve contradictions in NMR data for this compound derivatives?

Advanced Research Question

Discrepancies often stem from dynamic processes (e.g., ring puckering) or solvent effects. Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures for proton exchange .

- Deuterated solvents : Compare DMSO-d6 vs. CDCl3 to assess hydrogen-bonding effects .

For example, a 0.1 ppm shift in aromatic protons in DMSO-d6 vs. CDCl3 indicates solvent-induced polarization .

What role does this compound play in synthesizing heterocyclic drug candidates?

Basic Research Question

The compound serves as a versatile intermediate:

- Pyrazolo-pyridines : React with chloranil under reflux to form fused heterocycles with antitumor activity .

- Isoxazoles : Cyclization with hydroxylamine yields isoxazole derivatives for COX-2 inhibition studies .

Optimize yields by controlling stoichiometry (1:1.4 substrate:chloranil) and reaction time (25–30 hr) .

How can computational chemistry predict the metabolic stability of this compound derivatives?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) identify metabolic soft spots:

- Hydroxylation sites : The pyrrolidine ring’s C3 position is prone to CYP450-mediated oxidation, reducing half-life .

- LogP optimization : Derivatives with logP <2.5 (vs. 2.89 for parent compound) show improved metabolic stability .

Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

What environmental precautions are necessary when disposing of this compound waste?

Basic Research Question

- Waste segregation : Separate halogenated waste from non-halogenated to prevent toxic byproducts .

- Neutralization : Treat acidic/basic residues with 5% NaOH or HCl before disposal .

- Documentation : Follow EPA guidelines for halogenated organic waste (RCRA code D032) .

How can researchers validate the enantiomeric purity of this compound?

Advanced Research Question

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (80:20) to resolve enantiomers .

- Polarimetry : Compare specific rotation ([α]D²⁵) with literature values (e.g., +15.6° for R-enantiomer) .

Discrepancies >5% require re-evaluation of synthetic routes (e.g., asymmetric catalysis vs. resolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.